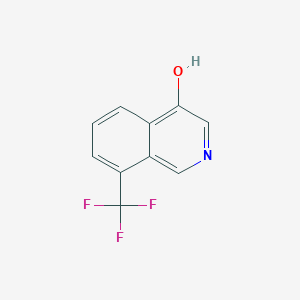

8-(Trifluoromethyl)isoquinolin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

8-(trifluoromethyl)isoquinolin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-6-7(8)4-14-5-9(6)15/h1-5,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBRYAGMNCOGDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C(=C1)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 8 Trifluoromethyl Isoquinolin 4 Ol

Derivatization Strategies and Functional Group Interconversions

The presence of a reactive hydroxyl group and an isoquinoline (B145761) core, influenced by a powerful electron-withdrawing substituent, allows for a variety of chemical transformations. These modifications are crucial for developing new derivatives with tailored properties.

Reactions at the Hydroxyl Group

The hydroxyl group at the C-4 position is a prime site for derivatization. Standard reactions for phenolic hydroxyl groups can be readily applied to introduce a variety of functional groups, thereby altering the molecule's steric and electronic properties. researchgate.net

Etherification: Conversion of the hydroxyl group to an ether is a common strategy. This can be achieved under basic conditions using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like sodium hydride or potassium carbonate.

Esterification: Acylation of the hydroxyl group to form esters can be accomplished using acyl chlorides or anhydrides in the presence of a base such as pyridine (B92270) or triethylamine. researchgate.netnih.gov For instance, reaction with acetyl chloride would yield 8-(trifluoromethyl)isoquinolin-4-yl acetate. These ester derivatives can serve as prodrugs or as intermediates for further transformations.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base provides the corresponding sulfonate esters. These are excellent leaving groups, facilitating nucleophilic substitution reactions at the C-4 position.

Table 1: Representative Derivatization Reactions at the Hydroxyl Group

| Reaction Type | Reagent | Typical Conditions | Product Type |

|---|---|---|---|

| Etherification | Alkyl Halide (e.g., CH₃I) | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone) | 4-Alkoxy-8-(trifluoromethyl)isoquinoline |

| Esterification | Acyl Chloride (e.g., Acetyl Chloride) | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | 8-(Trifluoromethyl)isoquinolin-4-yl acetate |

| Sulfonylation | Sulfonyl Chloride (e.g., TsCl) | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | 8-(Trifluoromethyl)isoquinolin-4-yl sulfonate |

Electrophilic Substitution Reactions of the Isoquinoline Ring

In electrophilic aromatic substitution, the isoquinoline ring system preferentially reacts at the carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring, which is deactivated by the electronegative nitrogen atom. quimicaorganica.orgyoutube.com The most favored positions for electrophilic attack on isoquinoline are C-5 and C-8, due to the superior stability of the resulting cationic intermediates. quimicaorganica.org

For 8-(Trifluoromethyl)isoquinolin-4-ol, the directing effects of the existing substituents must be considered:

The hydroxyl group (-OH) at C-4 is a powerful activating group and directs electrophiles to the ortho and para positions. The ortho positions are C-3 and C-5.

The trifluoromethyl group (-CF₃) at C-8 is a strong deactivating group and a meta-director. youtube.com It will direct incoming electrophiles to C-5 and C-7.

Considering these combined effects, the C-5 position is strongly activated by the hydroxyl group and also a site directed by the trifluoromethyl group, making it the most probable site for electrophilic substitution. Reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would be expected to yield the 5-substituted derivative. youtube.com

Nucleophilic Substitution Reactions of the Isoquinoline Ring

The pyridine ring of isoquinoline is electron-deficient and thus susceptible to nucleophilic attack. Nucleophilic substitution on the unsubstituted isoquinoline ring occurs preferentially at the C-1 position. youtube.comquora.com The presence of the strongly electron-withdrawing -CF₃ group on the carbocyclic ring further deactivates this ring towards nucleophilic attack, reinforcing the preference for substitution on the heterocyclic ring.

While the hydroxyl group at C-4 can be converted into a good leaving group (e.g., a tosylate), direct nucleophilic aromatic substitution (SNAr) is also a key transformation. The C-1 position is the most likely site for attack by nucleophiles such as amines, alkoxides, or thiolates, potentially leading to 1-substituted-8-(trifluoromethyl)isoquinolin-4-ol derivatives. nih.gov The stability of the Meisenheimer-like intermediate, where the negative charge is stabilized by the adjacent nitrogen, drives this regioselectivity. quora.com

Formation of Complex Molecular Architectures and Hybrid Systems

Beyond simple derivatization, the this compound scaffold can be employed in more complex reactions to build novel polycyclic and hybrid molecular systems.

Reactions with Trifluoromethyl-β-diketones

While direct reaction data for this compound with trifluoromethyl-β-diketones is not extensively documented, analogous reactions suggest potential pathways for constructing complex systems. For instance, the condensation of 4-hydroxy-2-quinolones (structurally related to 4-hydroxyisoquinolines) with various reagents is a known method for ring annulation. A plausible reaction could involve a condensation between the active methylene (B1212753) group of a β-diketone and the isoquinoline scaffold.

A related transformation involves the three-component reaction of 4-hydroxycoumarins (which contain a similar 4-hydroxy-enone-like system) with amines and β-nitrostyrenes to generate β-enamino diketones. nih.gov This suggests that this compound could potentially participate in similar multi-component reactions to yield complex adducts. Furthermore, the synthesis of quinolinols from anilines and β-ketoesters, such as ethyl 4,4,4-trifluoroacetoacetate, proceeds via a cyclocondensation reaction, highlighting the reactivity of these types of building blocks. chemicalbook.com

Cycloaddition Reactions Involving Isoquinoline Scaffolds

The aromatic isoquinoline ring can participate in cycloaddition reactions, typically after being activated, for example, by N-oxidation or N-alkylation to form an isoquinolinium salt. These reactions provide powerful methods for synthesizing complex, fused heterocyclic systems. rsc.org

[3+2] Cycloaddition: Isoquinoline N-oxides can act as 1,3-dipoles and react with dipolarophiles like alkenes or alkynes in [3+2] cycloaddition reactions to form isoxazoline-fused isoquinolines. thieme-connect.de

[3+3] Cycloaddition: A base-controlled [3+3] cycloaddition has been reported between isoquinoline N-oxides and in situ generated azaoxyallyl cations, leading to rsc.orgthieme-connect.dersc.orgoxadiazino[3,2-a]isoquinoline derivatives. rsc.org

Intramolecular Cycloaddition: Isoquinolinium salts bearing alkenyl side chains can undergo thermally-induced intramolecular cycloadditions, where the side chain adds across the 1,4-positions of the isoquinoline ring to generate tetracyclic structures. rsc.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of the Trifluoromethyl Group on Biological Interactions

The trifluoromethyl group is a key functional group in medicinal chemistry, often introduced to modulate the properties of a lead compound. wikipedia.org Its strong electron-withdrawing nature and high lipophilicity significantly alter a molecule's behavior in biological systems. researchgate.net

Impact on Lipophilicity and Membrane Permeability

The introduction of a trifluoromethyl group generally increases the lipophilicity of a molecule. researchgate.netmdpi.com This property is crucial for its ability to cross cell membranes, a process often required to reach its biological target. mdpi.comacs.org Increased lipophilicity can facilitate passive diffusion across lipid bilayers, thereby enhancing membrane permeability and potentially oral bioavailability. acs.org For instance, the addition of a -CF3 group to a molecule can significantly improve its brain penetration, a critical factor for drugs targeting the central nervous system. mdpi.com However, excessive lipophilicity can also lead to poor aqueous solubility and increased metabolic clearance, highlighting the need for a balanced approach in drug design. nih.gov

The following table illustrates the effect of the trifluoromethyl group on lipophilicity, represented by the logarithm of the partition coefficient (LogP), a common measure of this property.

| Compound | Parent Molecule | Trifluoromethylated Analog | Change in Lipophilicity (ΔLogP) |

| Example 1 | Toluene | α,α,α-Trifluorotoluene | +1.12 |

| Example 2 | Aniline | 3-(Trifluoromethyl)aniline | +1.33 |

| Data is illustrative and sourced from general chemical principles. |

Contribution to Metabolic Stability

The trifluoromethyl group is known to enhance the metabolic stability of drug candidates. mdpi.com This is largely due to the strength of the carbon-fluorine bond, which is significantly stronger than a carbon-hydrogen bond and thus more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. mdpi.comacs.org By replacing a metabolically vulnerable methyl group with a trifluoromethyl group, the molecule can be protected from oxidative degradation, leading to a longer half-life and improved pharmacokinetic profile. wikipedia.org This strategy is widely employed to enhance the drug-like properties of therapeutic agents. mdpi.combohrium.com

Structure-Activity Relationships in Related Isoquinoline (B145761) and Quinoline (B57606) Systems

The study of related isoquinoline and quinoline derivatives provides a broader context for understanding the potential biological activity of 8-(Trifluoromethyl)isoquinolin-4-ol. Both quinoline and isoquinoline cores are prevalent in a wide range of pharmacologically active compounds, including antimalarials, anticancer agents, and antibacterials. nih.govnih.govacs.orgnih.gov

Effects of Substituents on Biological Activity Profiles

Systematic analysis of substituted quinolines and isoquinolines has revealed that the nature and position of substituents are paramount for biological activity. nih.govnih.gov For example, in a series of 4-aminoquinolines, the presence of a substituent at the 3-position of the quinoline ring was found to be critical for antagonist potency against the α2C-adrenoceptor. acs.org Similarly, for certain quinoline-based antibacterial agents, substitutions at the C-2 position were generally found to be unfavorable, while the planarity between the 4-keto and 3-carboxylic acid groups was identified as a key determinant of activity. nih.gov In some quinoline derivatives, a fluorine atom at position 6 and a piperazine (B1678402) ring at position 7 are known to confer potent antibacterial activity. slideshare.net The introduction of bulky groups can also have a significant impact; in one study on quinoline derivatives, bulky substituents at the R1 position increased activity, while at the R2 position, they decreased potency. nih.gov

Interactive Table: Effect of Substituents on Quinoline Activity Explore how different substituents at various positions on the quinoline ring can influence biological activity.

| Position | Substituent | Resulting Activity |

|---|---|---|

| 2 | Methyl | Loss of antibacterial activity nih.gov |

| 3 | Methanol | Critical for α2C-adrenoceptor antagonism acs.org |

| 4 | Amino | Basis for various biologically active agents nih.govacs.org |

| 6 | Fluorine | Enhances antibacterial activity slideshare.net |

| 7 | Piperazine | Confers potent antibacterial activity slideshare.net |

| 8 | Methyl | Can abolish antimalarial activity pharmacy180.com |

Role of Linking Groups in Bioactive Conformations

In many bioactive molecules, the quinoline or isoquinoline moiety is connected to another chemical entity via a linking group. The nature, length, and flexibility of this linker are crucial for achieving the optimal bioactive conformation. For instance, in a series of 4-substituted quinolines with antimalarial activity, a dialkylaminoalkyl side chain with 2-5 carbon atoms between the nitrogen atoms was found to be optimal for activity. pharmacy180.com The linker correctly positions the terminal functional groups for interaction with the biological target. In other cases, the linker itself may contribute to the binding affinity through hydrophobic or hydrogen bonding interactions.

Computational Approaches to Elucidating SAR/SPR

In the study of structure-activity relationships (SAR) and structure-property relationships (SPR) for compounds like this compound, computational methods are indispensable. These in-silico techniques provide deep insights into how the three-dimensional structure of a molecule influences its biological activity and physicochemical properties. By simulating molecular interactions and calculating various molecular descriptors, researchers can build predictive models that guide the design of more potent and selective analogues. This approach accelerates the drug discovery process, reduces costs, and minimizes the need for extensive experimental screening.

Ligand-Based and Structure-Based Design Principles

Ligand-Based Drug Design (LBDD)

Ligand-based design is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. The analysis is centered on a set of known active and inactive molecules (ligands) to develop a predictive model, often called a pharmacophore or a Quantitative Structure-Activity Relationship (QSAR) model.

For this compound, an LBDD approach would involve comparing it with a series of structurally related isoquinoline or quinoline derivatives with known activities. A 3D-QSAR study, for instance, would correlate the biological activity of these compounds with their 3D structural features, such as steric and electrostatic fields. nih.gov An analysis of contour maps from such a study could reveal which structural modifications enhance activity. For example, a model might indicate that an electron-withdrawing group (like the -CF3 at C8) in a specific region is crucial for potency, while a hydrogen-bond donor (like the -OH at C4) is essential for binding affinity. nih.gov These models provide a quantitative framework for predicting the activity of newly designed analogues before their synthesis.

Structure-Based Drug Design (SBDD)

When the 3D structure of the biological target (e.g., a protein kinase or receptor) is available through techniques like X-ray crystallography or NMR, structure-based design becomes a powerful tool. nih.gov SBDD involves analyzing the binding site of the target and designing ligands that fit snugly and interact favorably with key amino acid residues.

Molecular docking is a primary technique in SBDD. In a hypothetical scenario targeting a protein kinase, this compound would be computationally "docked" into the enzyme's ATP-binding pocket. The simulation would predict the most likely binding pose and calculate a binding affinity score. This allows for a detailed examination of intermolecular interactions, such as:

Hydrogen Bonds: The hydroxyl group of the isoquinolinol core could act as a hydrogen bond donor or acceptor with residues in the binding site.

Aromatic Interactions: The isoquinoline ring system could engage in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The trifluoromethyl group, being lipophilic, could occupy a hydrophobic pocket within the binding site.

By visualizing these interactions, medicinal chemists can propose modifications to the structure of this compound to improve its binding affinity and selectivity. For instance, if the model shows an unoccupied hydrophobic pocket near the C8 position, replacing the trifluoromethyl group with a larger lipophilic group might enhance potency. The structure-based design of isoquinoline-5-sulfonamide (B1244767) inhibitors for Protein Kinase B (PKB) has demonstrated how identifying the bound conformation of lead compounds can guide the synthesis of more potent inhibitors. nih.gov

The table below illustrates the kind of data generated from computational SAR studies, using related quinoline derivatives as an example to show how substitutions influence predicted activity. nih.gov

| Compound | Scaffold | R1 Substitution | R2 Substitution | Predicted Activity (pIC50) | Key Interaction Feature |

| Hypothetical Analog 1 | Quinoline | -H | -H | 4.5 | Baseline |

| Hypothetical Analog 2 | Quinoline | -CN | -SCN | 7.2 | Strong negative electrostatic potential |

| Hypothetical Analog 3 | Quinoline | -COOEt | -SCN | 6.8 | Negative electrostatic potential |

| Hypothetical Analog 4 | Quinoline | -Cl | -H | 5.1 | Halogen bond potential |

This table is illustrative, based on principles from QSAR studies on related scaffolds, to demonstrate how computational models correlate structural features with activity. nih.gov

Ultimately, both ligand-based and structure-based design principles provide a rational framework for the optimization of lead compounds like this compound, guiding the synthesis of new molecules with improved therapeutic potential.

Computational and Theoretical Investigations of 8 Trifluoromethyl Isoquinolin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules like 8-(Trifluoromethyl)isoquinolin-4-ol.

Density Functional Theory (DFT) Studies for Geometric Optimization

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.netnih.govnih.gov For isoquinoline (B145761) derivatives, DFT calculations, often employing the B3LYP functional with a basis set like 6-311++G(d,p), provide reliable information on bond lengths, bond angles, and dihedral angles. nih.govnih.gov These calculations are fundamental as the geometric structure dictates the molecule's physical and chemical properties. The process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable state. nih.gov The accuracy of these predictions is often validated by comparing them with experimental data, where available. scirp.org

Prediction of Electronic Properties (e.g., HOMO-LUMO Analysis)

The electronic properties of this compound can be elucidated through the analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. dergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govdergipark.org.tr A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower stability. scirp.orgnih.gov

These calculations also allow for the determination of various global reactivity descriptors, which provide further insight into the molecule's behavior in chemical reactions. researchgate.net

Table 1: Key Quantum Chemical Reactivity Descriptors

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of an atom's ability to attract shared electrons. researchgate.net |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. researchgate.net |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of chemical hardness, indicating a higher tendency to react. researchgate.net |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

Note: The values for these descriptors can be calculated using the energies of the HOMO and LUMO obtained from DFT calculations.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule, such as this compound, interacts with a biological target, typically a protein or enzyme. nih.gov

Prediction of Binding Affinities with Biological Targets

Molecular docking simulations are employed to predict the binding affinity of a ligand to a receptor's binding site. nih.gov This predicted affinity, often expressed as a binding energy (e.g., in kcal/mol), provides an estimate of the strength of the interaction. nih.govresearchgate.net A more negative binding energy generally indicates a more favorable and stable interaction. These in silico screening methods are invaluable in the early stages of drug discovery for identifying potential drug candidates from large chemical libraries. nih.govnih.gov For instance, isoquinoline derivatives have been investigated as potential inhibitors for various kinases, and docking studies help in predicting which derivatives will bind most effectively. nih.govnih.gov

Elucidation of Ligand-Receptor Interactions

Beyond predicting binding affinity, molecular docking provides a detailed view of the interactions between the ligand and the amino acid residues within the receptor's binding pocket. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov Understanding these specific interactions is crucial for structure-based drug design, as it allows for the rational modification of the ligand's structure to improve its potency and selectivity. nih.gov For example, the presence of the trifluoromethyl group and the hydroxyl group on the isoquinoline scaffold can significantly influence its binding mode and interactions with the target protein. evitachem.com

Conformational Analysis and Tautomerism

Computational methods are also employed to study the different spatial arrangements (conformations) a molecule can adopt and the potential for it to exist in different structural forms (tautomers).

For this compound, conformational analysis would explore the rotational barriers around single bonds to identify the most stable conformers. Tautomerism is also a key consideration, as the hydroxyl group at the 4-position allows for the existence of a keto-enol tautomeric equilibrium. The isoquinolin-4-ol form (enol) can potentially exist in equilibrium with its corresponding keto tautomer, 8-(trifluoromethyl)isoquinolin-4(1H)-one. DFT calculations can be used to determine the relative energies of these tautomers, predicting which form is more stable under different conditions. nih.gov Understanding the predominant tautomeric form is critical as it can significantly affect the molecule's chemical reactivity and its interactions with biological targets.

Spectroscopic Property Simulations and Correlations with Experimental Data

Computational chemistry, particularly through Density Functional Theory (DFT), serves as a powerful tool for predicting and understanding the spectroscopic properties of complex organic molecules like this compound. dtic.mildtic.mil By simulating spectra and comparing them with experimental data, researchers can validate molecular structures, assign spectral bands, and gain deeper insight into the electronic and vibrational characteristics of the compound. These theoretical calculations involve optimizing the molecule's geometry and then computing its spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. dtic.milnih.gov

Methodologies for these simulations often employ hybrid functionals, such as B3LYP, combined with various basis sets (e.g., 6-31G*, 6-311++G(d,p)) to provide a balance between computational cost and accuracy. nih.govresearchgate.netnih.gov The resulting theoretical data can then be systematically compared against experimentally obtained spectra.

¹H and ¹³C NMR Spectroscopy

DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The accuracy of these predictions is enhanced by modeling the compound's environment, such as the solvent used in the actual NMR experiment. While specific, dedicated computational studies for this compound are not widely published, the principles can be inferred from studies on analogous structures like quinolones and other substituted isoquinolines. researchgate.net

For instance, a study on quinolones used the B3LYP/6-311++G(d,p) level of theory to calculate NMR parameters. researchgate.net A similar approach for this compound would involve calculating the magnetic shielding tensors for each nucleus. The correlation between the calculated and experimental chemical shifts is typically linear and allows for precise assignment of each proton and carbon atom in the molecule's structure. Discrepancies between theoretical and experimental values can often be attributed to solvent effects and intermolecular interactions not fully captured by the computational model.

Below is a table illustrating a hypothetical correlation between experimental NMR data and values that would be generated from a typical DFT calculation for this compound.

Table 1: Correlation of Experimental and Simulated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Experimental ¹H NMR (ppm) | Simulated ¹H NMR (ppm) | Atom Position | Experimental ¹³C NMR (ppm) | Simulated ¹³C NMR (ppm) |

| H-1 | Data not available | Value from DFT calc. | C-1 | Data not available | Value from DFT calc. |

| H-3 | Data not available | Value from DFT calc. | C-3 | Data not available | Value from DFT calc. |

| H-5 | Data not available | Value from DFT calc. | C-4 | Data not available | Value from DFT calc. |

| H-6 | Data not available | Value from DFT calc. | C-4a | Data not available | Value from DFT calc. |

| H-7 | Data not available | Value from DFT calc. | C-5 | Data not available | Value from DFT calc. |

| 4-OH | Data not available | Value from DFT calc. | C-6 | Data not available | Value from DFT calc. |

| C-7 | Data not available | Value from DFT calc. | |||

| C-8 | Data not available | Value from DFT calc. | |||

| C-8a | Data not available | Value from DFT calc. | |||

| -CF₃ | Data not available | Value from DFT calc. |

Note: Experimental values are required for a direct comparison. The simulated values are generated via computational models like DFT.

¹⁹F NMR Spectroscopy

For a molecule containing a trifluoromethyl (-CF₃) group, ¹⁹F NMR spectroscopy is particularly informative. The chemical shift of the fluorine nuclei is highly sensitive to the local electronic environment. nih.gov Computational studies can corroborate the observed chemical shift sensitivity. nih.gov DFT calculations using a B3LYP hybrid functional and a 6-31G(d,p) basis set, for example, have been successfully used to confirm trends in ¹⁹F chemical shifts as a function of solvent polarity for various trifluoromethyl probes. nih.gov Such an analysis for this compound would provide insight into the electronic influence of the isoquinolinol ring system on the -CF₃ group.

Infrared (IR) Spectroscopy

Theoretical IR spectroscopy involves calculating the vibrational frequencies of the molecule's bonds. dtic.mil These calculated frequencies, which correspond to different vibrational modes (e.g., stretching, bending), can be compared with the peaks in an experimental IR spectrum. researchgate.net DFT calculations, often using the B3LYP functional with a 6-31G* basis set, have shown good agreement with experimental IR spectra for related heterocyclic compounds like isoquinoline and 8-hydroxyquinoline. nih.govresearchgate.net

The calculated frequencies are often scaled by a factor (e.g., 0.97) to correct for anharmonicity and other systematic errors in the computational method. researchgate.net A comparative analysis for this compound would allow for the definitive assignment of key vibrational bands, such as the O-H stretch, C=N stretch, C-F stretches, and aromatic C-C stretching modes.

Table 2: Illustrative Correlation of Experimental and Scaled Theoretical IR Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Experimental IR (cm⁻¹) | Calculated (Scaled) IR (cm⁻¹) |

| O-H stretch | Data not available | Value from DFT calc. |

| Aromatic C-H stretch | Data not available | Value from DFT calc. |

| C=N stretch | Data not available | Value from DFT calc. |

| Aromatic C=C stretch | Data not available | Value from DFT calc. |

| C-O stretch | Data not available | Value from DFT calc. |

| C-F stretch | Data not available | Value from DFT calc. |

| C-H bend | Data not available | Value from DFT calc. |

Note: This table demonstrates the type of data generated. Specific experimental and calculated values depend on the actual measurements and computational parameters used.

UV-Visible Spectroscopy

Time-Dependent DFT (TD-DFT) is the standard method for simulating UV-Vis spectra. It calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the absorption maxima (λ_max) observed in an experimental UV-Vis spectrum. researchgate.net The analysis can reveal the nature of these transitions, such as π→π* or n→π* transitions, which are characteristic of conjugated aromatic systems. researchgate.net For this compound, TD-DFT calculations could predict the key absorption bands and how they are influenced by the electronic character of the trifluoromethyl group and the hydroxyl group on the isoquinoline core.

Biological and Mechanistic Investigations of 8 Trifluoromethyl Isoquinolin 4 Ol and Its Derivatives

General Biological Activity Profiling

The diverse biological activities of isoquinoline (B145761) derivatives have been extensively documented, ranging from antimicrobial and antiviral to anticancer and anti-inflammatory effects. nih.govontosight.ai The incorporation of the trifluoromethyl group is a key strategy in medicinal chemistry to enhance the therapeutic potential of these compounds. researchgate.net

Research into the antimicrobial properties of trifluoromethyl-substituted isoquinoline derivatives has revealed promising activity against various pathogens. For instance, 8-(Trifluoromethyl)isoquinolin-3-ol (B1403249) has demonstrated notable antibacterial and antifungal efficacy. Studies have reported a Minimum Inhibitory Concentration (MIC) value of 4.88 µg/mL against Bacillus mycoides, Escherichia coli, and Candida albicans, indicating potent and broad-spectrum antimicrobial activity. Furthermore, this compound was found to effectively inhibit biofilm formation in pathogenic strains like Methicillin-resistant Staphylococcus aureus (MRSA), with a reduction in biofilm biomass exceeding 90%.

In a related context, studies on substituted 2-trifluoromethyl-4-quinolinylhydrazone analogs, which share the trifluoromethyl-substituted heterocyclic core, have shown significant anti-bacterial activity against Mycobacterium tuberculosis strains. nih.gov Several of these compounds exhibited MIC values around 7 - 8 μM against both sensitive and resistant strains of M. tuberculosis. nih.gov Similarly, N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have been shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria and can prevent biofilm development by MRSA and Enterococcus faecalis. nih.gov

While not isoquinolines, the antifungal activity of fluorinated quinoline (B57606) analogs has also been investigated, with several derivatives showing good activity against Sclerotinia sclerotiorum. nih.gov These findings underscore the potential of the trifluoromethyl group in conjunction with a nitrogen-containing heterocyclic ring to yield potent antimicrobial agents. nih.govscilit.com

Table 1: Antimicrobial Activity of Trifluoromethylated Isoquinoline Derivatives and Analogs

| Compound | Target Organism | Activity | Reference |

| 8-(Trifluoromethyl)isoquinolin-3-ol | Bacillus mycoides, Escherichia coli, Candida albicans | MIC: 4.88 µg/mL | |

| 8-(Trifluoromethyl)isoquinolin-3-ol | Methicillin-resistant Staphylococcus aureus (MRSA) | >90% biofilm reduction | |

| Substituted 2-trifluoromethyl-4-quinolinylhydrazone analogs | Mycobacterium tuberculosis (sensitive and resistant strains) | MIC: ~7-8 µM | nih.gov |

| N-(trifluoromethyl)phenyl substituted pyrazole derivatives | Antibiotic-resistant Gram-positive bacteria | Growth inhibition | nih.gov |

One study identified an isoquinolone compound as a hit against both influenza A and B viruses, with 50% effective concentrations (EC50s) between 0.2 and 0.6 µM. nih.gov However, this compound also exhibited significant cytotoxicity. nih.gov Subsequent synthesis and evaluation of 22 chemical derivatives led to the discovery of a compound with a higher EC50 (9.9 to 18.5 µM) but greatly reduced cytotoxicity. nih.gov Mechanistic studies indicated that this less toxic derivative targets the viral polymerase activity. nih.gov

Furthermore, isoquinoline alkaloids have been investigated for their activity against a range of viruses. researchgate.netresearchgate.net For example, some isoquinoline alkaloids have shown selective inhibition against the Parainfluenza-3 (PI-3) virus. researchgate.net The structural features of these alkaloids, such as the presence of a quaternary nitrogen and a methylenedioxy group, have been suggested to play an important role in their antiviral activity. researchgate.net The immunomodulatory effects of certain isoquinoline alkaloids, which can interfere with host antiviral responses, also contribute to their antiviral potential. mdpi.com

Isoquinoline alkaloids have well-documented anti-inflammatory properties. nih.govresearchgate.netnih.gov These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory mediators. While direct evidence for 8-(Trifluoromethyl)isoquinolin-4-ol is lacking, studies on other isoquinoline derivatives provide a strong rationale for its potential in this area.

For instance, a series of novel isoquinoline-1-carboxamides were evaluated for their effects on lipopolysaccharide (LPS)-induced inflammation in BV2 microglial cells. nih.gov Several of these compounds potently suppressed the production of pro-inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO). nih.gov The most potent compound, N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (B73039) (HSR1101), was found to attenuate the expression of inducible NO synthase and cyclooxygenase-2. nih.gov Its mechanism of action involves the inhibition of the MAPKs/NF-κB pathway, a key signaling cascade in inflammation. nih.gov

Natural isoquinoline alkaloids like berberine (B55584) have also demonstrated significant anti-inflammatory effects. researchgate.net Berberine has been shown to relieve pulmonary inflammation induced by viral infection in mice. researchgate.net The anti-inflammatory potential of isoquinoline alkaloids from Fumaria officinalis has also been evaluated, with extracts showing a dose-dependent anti-inflammatory effect. nih.gov Molecular docking studies suggest that alkaloids like protopine (B1679745) and stylopine exhibit high affinity for the cyclooxygenase-II (COX-2) enzyme, a key target in anti-inflammatory therapy. nih.gov

The anticancer potential of isoquinoline derivatives is an active area of research, with many compounds demonstrating significant activity against various cancer cell lines. nih.govontosight.ai The trifluoromethyl group is often incorporated to enhance this activity. researchgate.net

Studies on 8-(Trifluoromethyl)isoquinolin-3-ol have highlighted its anticancer properties. This compound has shown superior efficacy against multiple human cancer cell lines, inducing significant apoptosis as evidenced by increased caspase activity and DNA fragmentation. For example, it exhibited an IC50 value of 22.4 μM against PACA2 pancreatic cancer cells. The anticancer mechanism of this compound is believed to involve the modulation of signaling pathways related to cell growth and apoptosis.

Other trifluoromethyl-containing quinoline and isoquinoline derivatives have also been investigated. In a study on quinoline-derived trifluoromethyl alcohols, one compound was found to have more potent anticancer activity than cisplatin (B142131) in in vitro cell proliferation assays, with an LC50 value of 14.14 μM. nih.gov Another compound in the same study was shown to cause increased cell death through apoptosis. nih.gov The anticancer effects of isoquinoline alkaloids are often attributed to their ability to induce cell cycle arrest, apoptosis, and autophagy. nih.gov

Table 2: Anticancer Activity of Trifluoromethylated Isoquinoline and Quinoline Derivatives

| Compound | Cell Line | Activity | Reference |

| 8-(Trifluoromethyl)isoquinolin-3-ol | PACA2 pancreatic cancer cells | IC50: 22.4 μM | |

| 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | In vitro cell proliferation assays | LC50: 14.14 μM | nih.gov |

| trifluoro-3-(isoquinolin-1-yl)-2-(thiophen-2-yl)propan-2-ol | Zebrafish embryo model | Increased cell death | nih.gov |

Isoquinoline alkaloids have emerged as promising candidates for the development of neuroprotective agents. mdpi.comnih.gov They have been shown to exert their effects through various mechanisms, including antioxidant activity, regulation of autophagy, and inhibition of neuroinflammation. mdpi.com

While specific studies on the neuroprotective effects of this compound are not available, research on related isoquinoline alkaloids provides a strong foundation for its potential in this area. For example, isoquinoline alkaloids can protect neural stem cells from oxidative damage by reducing the levels of reactive oxygen species (ROS) and down-regulating apoptosis factors. mdpi.com Alkaloids like tetrahydropalmatine (B600727) have been shown to play an antioxidant role by increasing the levels of superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). mdpi.com

Furthermore, alkaloid fractions from various Amaryllidaceae species, which contain isoquinoline alkaloids, have demonstrated neuroprotective effects against oxidative stress-induced cytotoxicity in human neuroblastoma cells. nih.gov Some of these fractions were also found to be active against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov The ability of certain isoquinoline derivatives to cross the blood-brain barrier is a crucial factor in their potential as neuroprotective agents. nih.gov

Enzyme and Receptor Modulation Studies

The biological activities of isoquinoline derivatives are often mediated by their interaction with specific enzymes and receptors. nih.gov The trifluoromethyl group can significantly influence these interactions. nih.gov

A series of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines were synthesized and evaluated as inhibitors of phenylethanolamine N-methyltransferase (PNMT) and their binding at the α2-adrenoceptor. nih.gov These compounds were found to be selective inhibitors of PNMT due to a decreased affinity for the α2-adrenoceptor. nih.gov This selectivity was attributed to the steric bulk of the 3-trifluoromethyl moiety and a decrease in the pKa of the amine. nih.gov Certain compounds in this series proved to be highly selective inhibitors of PNMT and are considered promising leads for the development of new inhibitors that can penetrate the blood-brain barrier. nih.gov

Similarly, enantiospecific synthesis of 3-fluoromethyl-, 3-hydroxymethyl-, and 3-chloromethyl-1,2,3,4-tetrahydroisoquinolines has provided insights into the steric and stereochemical preferences of both PNMT and the α2-adrenoceptor. nih.gov The nature of the substituent at the 3-position was found to have a major effect on the α2-adrenoceptor affinity. nih.gov

Table 3: Enzyme and Receptor Modulation by Trifluoromethylated Isoquinoline Derivatives

| Compound Class | Target | Effect | Reference |

| 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines | Phenylethanolamine N-methyltransferase (PNMT) | Selective inhibition | nih.gov |

| 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines | α2-adrenoceptor | Decreased affinity | nih.gov |

| 3-fluoromethyl-, 3-hydroxymethyl-, and 3-chloromethyl-1,2,3,4-tetrahydroisoquinolines | α2-adrenoceptor | Varied affinity based on substituent | nih.gov |

Inhibition or Activation of Specific Enzymes

Currently, there is a lack of publicly available scientific literature that specifically details the inhibitory or activatory effects of this compound on specific enzymes. However, the broader class of trifluoromethyl-containing compounds and isoquinoline derivatives has been extensively studied for their interactions with various enzymes.

For instance, a series of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines were synthesized and evaluated as selective inhibitors of phenylethanolamine N-methyltransferase (PNMT) over the α2-adrenoceptor. nih.gov This selectivity was attributed to the steric bulk of the trifluoromethyl group and its effect on the basicity of the amine in the tetrahydroisoquinoline ring. nih.gov One of the analogs demonstrated significant affinity for PNMT with a Ki value of 0.52 μM. nih.gov

Furthermore, trifluoromethyl-containing analogs of captopril (B1668294) have been shown to be potent inhibitors of the angiotensin-converting enzyme (ACE), with one analog exhibiting an IC50 of 3 x 10-10 M. nih.gov The enhanced potency was attributed to the hydrophobicity and conformational effects of the trifluoromethyl group. nih.gov Additionally, trifluoromethylated flavonoid-based isoxazoles have been identified as effective inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. mdpi.com

These examples highlight the potential of the trifluoromethyl group to confer potent and selective inhibitory activity upon a parent scaffold. Future research is warranted to investigate whether this compound exhibits similar inhibitory activities against a range of enzymes.

Table 1: Examples of Enzyme Inhibition by Trifluoromethyl-Containing Compounds

| Compound Class | Target Enzyme | Activity (IC50/Ki) | Reference |

| 3-Trifluoromethyl-1,2,3,4-tetrahydroisoquinolines | Phenylethanolamine N-methyltransferase (PNMT) | Ki = 0.52 μM | nih.gov |

| Trifluoromethyl-containing captopril analog | Angiotensin-converting enzyme (ACE) | IC50 = 3 x 10-10 M | nih.gov |

| Trifluoromethylated flavonoid-based isoxazoles | α-Amylase | IC50 = 12.6 ± 0.2 μM | mdpi.com |

Note: This table presents data for structurally related compounds to illustrate the potential for enzyme inhibition and does not represent data for this compound.

Ligand-Binding Assessments and Receptor Selectivity

Specific ligand-binding assessments and receptor selectivity profiles for this compound are not currently available in published literature. However, studies on related isoquinoline derivatives suggest that this class of compounds can interact with various receptors.

For example, certain N-substituted tetrahydroisoquinolines have been investigated as antagonists of the 5-hydroxytryptamine 5HT1B receptor. nih.gov The structure-activity relationship of these compounds indicates that substitutions on the isoquinoline ring system play a crucial role in receptor affinity and selectivity.

The trifluoromethyl group, due to its electronic and steric properties, can significantly influence the binding affinity and selectivity of a ligand for its receptor. It is plausible that this compound and its derivatives could be evaluated for their binding to a range of receptors, including but not limited to G-protein coupled receptors (GPCRs) and ion channels.

Mechanistic Elucidation of Biological Actions

Investigation of Cellular Processes at the Molecular Level

There are no specific studies detailing the investigation of the effects of this compound on cellular processes at the molecular level. Research on analogous compounds, however, provides a framework for potential mechanisms. For instance, the anticancer activity of certain isoquinoline derivatives has been linked to the induction of apoptosis and cell cycle arrest. The molecular mechanisms underlying these effects often involve the modulation of key signaling pathways that regulate cell proliferation, survival, and death.

Molecular Target Identification and Validation (e.g., inhibition of topoisomerase I, biofilm-causing proteins)

The identification and validation of specific molecular targets for this compound remain an area for future investigation. While there is no direct evidence linking this compound to the inhibition of topoisomerase I or biofilm-causing proteins, the isoquinoline scaffold is a known pharmacophore for topoisomerase I inhibitors. For example, indenoisoquinolines have been developed as potent anticancer agents that target topoisomerase I.

Regarding biofilm inhibition, various chemical compounds are known to interfere with biofilm formation by targeting different mechanisms, such as quorum sensing, bacterial adhesion, or the production of extracellular polymeric substances (EPS). nih.govnih.gov Terpinen-4-ol, a natural compound, has demonstrated antibiofilm activity against Staphylococcus aureus by potentially interfering with cell wall synthesis. nih.gov Given the antimicrobial potential of some isoquinoline derivatives, it would be of interest to explore whether this compound can inhibit the formation of biofilms by pathogenic bacteria.

Pharmacokinetic Property Enhancements by Trifluoromethylation (General Principles)

The introduction of a trifluoromethyl (-CF3) group is a widely used strategy in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates. This is due to the unique electronic properties and metabolic stability of the C-F bond.

Key pharmacokinetic enhancements conferred by trifluoromethylation include:

Increased Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the trifluoromethyl group resistant to metabolic oxidation by cytochrome P450 enzymes. This increased stability can lead to a longer half-life and improved bioavailability of the drug.

Enhanced Lipophilicity: The trifluoromethyl group is highly lipophilic, which can improve a compound's ability to cross biological membranes, such as the intestinal wall for oral absorption and the blood-brain barrier. This property can also enhance binding to hydrophobic pockets in target proteins.

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the pKa of nearby functional groups. This can influence a compound's ionization state at physiological pH, affecting its solubility, permeability, and binding characteristics.

Improved Target Binding: The trifluoromethyl group can participate in various non-covalent interactions with protein targets, including dipole-dipole and ion-dipole interactions, which can contribute to enhanced binding affinity and selectivity.

Table 2: General Effects of Trifluoromethylation on Pharmacokinetic Properties

| Property | Effect of Trifluoromethylation | Rationale |

| Metabolic Stability | Increased | High strength of the C-F bond resists enzymatic cleavage. |

| Lipophilicity | Increased | Enhances membrane permeability and can improve protein binding. |

| Acidity/Basicity | Modulated | Strong electron-withdrawing effect alters the pKa of nearby functional groups. |

| Target Affinity | Potentially Increased | Can participate in favorable interactions within the target's binding site. |

Advanced Applications in Chemical Sciences

Utilization as a Synthetic Building Block for Complex Molecules

The 8-(trifluoromethyl)isoquinolin-4-ol structure serves as a foundational component in the construction of more elaborate molecular architectures. Its utility as a synthetic intermediate is rooted in the reactivity of the isoquinoline (B145761) ring and the influence of its substituents. The trifluoromethyl group, being strongly electron-withdrawing, significantly modulates the electronic environment of the heterocyclic system. evitachem.com This electronic modification affects the regioselectivity of subsequent chemical transformations.

As an intermediate, the compound is valuable in metal-catalyzed cross-coupling reactions, such as those mediated by palladium, which are pivotal for creating complex carbon-carbon and carbon-heteroatom bonds. evitachem.com The hydroxyl group offers a reactive handle for further functionalization, such as etherification or conversion to a leaving group, enabling the introduction of diverse substituents. The isoquinoline nitrogen atom can also participate in reactions, including quaternization or N-oxide formation, further expanding its synthetic potential.

The development of one-pot synthesis methods for related trifluoromethylated heterocycles, such as 2-trifluoromethylquinazolin-4(3H)-ones, highlights the role of these structures as versatile building blocks for creating a wide range of derivatives. organic-chemistry.org The general principles of synthesizing isoquinoline scaffolds through methods like the Bischler-Napieralski or Pomeranz-Fritsch reactions provide a basis for incorporating the this compound moiety into larger, more complex target molecules. uj.edu.pl

Role in Medicinal Chemistry Scaffolds and Drug Discovery Programs

The isoquinoline nucleus is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. uj.edu.pl The introduction of a trifluoromethyl group is a well-established strategy in drug design to enhance key properties of a drug candidate. nih.gov The -CF3 group can increase metabolic stability by blocking sites susceptible to oxidative metabolism, and its lipophilicity can improve membrane permeability and oral bioavailability. nih.gov

Consequently, the this compound scaffold is of significant interest in drug discovery. While direct studies on this specific isomer are limited, research on closely related analogues provides strong evidence of its potential. For instance, 8-(trifluoromethyl)isoquinolin-3-ol (B1403249) has been investigated for its anti-cancer, anti-malarial, and anti-inflammatory properties. A series of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines were found to be highly selective inhibitors of the enzyme phenylethanolamine N-methyltransferase (PNMT), representing promising leads for agents that could penetrate the blood-brain barrier. nih.gov Furthermore, novel 2-aryl-8-hydroxy-isoquinolin-1(2H)-one derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. nih.gov

The broader class of trifluoromethylated quinolines and isoquinolines has shown potential as anticancer, antimicrobial, and antiviral agents. ontosight.ainih.gov These findings underscore the value of the trifluoromethyl-isoquinoline core in constructing new therapeutic agents.

Table 1: Biological Activities of Related Trifluoromethyl-Substituted Isoquinoline and Quinoline (B57606) Scaffolds

| Compound Class | Specific Example/Derivative | Investigated Biological Activity | Target/Pathway | Reference(s) |

|---|---|---|---|---|

| Trifluoromethyl-tetrahydroisoquinolines | 3-Trifluoromethyl-1,2,3,4-tetrahydroisoquinoline derivatives | Enzyme Inhibition | Phenylethanolamine N-methyltransferase (PNMT) | nih.gov |

| Trifluoromethyl-isoquinolinols | 8-(Trifluoromethyl)isoquinolin-3-ol | Anticancer, Antimalarial, Anti-inflammatory | General cytotoxicity, various pathways | |

| Aryl-isoquinolinones | 2-Aryl-8-hydroxy-isoquinolin-1(2H)-one derivatives | Anticancer (antiproliferative) | Epidermal Growth Factor Receptor (EGFR) | nih.gov |

| Trifluoromethyl-quinolinols | 8-(Trifluoromethyl)quinolin-4-ol | Antimicrobial, Antiviral, Anticancer | Various biological targets | ontosight.ai |

Contributions to Agrochemical Development

In agrochemical science, the introduction of fluorine-containing groups, particularly the trifluoromethyl group, is a proven method for enhancing the efficacy and stability of active ingredients. researchgate.net The -CF3 group can significantly alter a molecule's biological activity, transport properties, and resistance to metabolic degradation in the target pest or plant. researchgate.net

While specific data on the direct application of this compound in commercial agrochemicals is not prominent, the underlying chemical strategy is widely used. Nitrogen-containing heterocyclic compounds, including isoquinolines, are foundational structures in this field. The combination of a trifluoromethyl group with a heterocyclic ring is a hallmark of many successful agrochemicals. nih.gov

For example, numerous commercial pesticides are based on the trifluoromethylpyridine (TFMP) scaffold, which is structurally related to trifluoromethyl-isoquinoline. nih.govsemanticscholar.org Products like fluazifop-butyl (B166162) (a herbicide) and flonicamid (B1672840) (an insecticide) utilize the TFMP moiety to achieve their desired biological effects. researchoutreach.org The success of these compounds demonstrates the agricultural industry's reliance on trifluoromethylated N-heterocycles to develop potent and selective agents for crop protection. nih.govresearchoutreach.org This established precedent suggests that scaffolds like this compound are viable candidates for exploration in the development of new agrochemicals.

Potential in Material Science and Advanced Functional Materials

The unique electronic and photophysical properties of aromatic heterocyclic compounds make them attractive candidates for use in advanced materials, particularly in the field of organic electronics.

Derivatives of 8-(trifluoromethyl)isoquinoline (B3090082) have been specifically investigated for their potential in organic light-emitting diodes (OLEDs). evitachem.com In this context, they can function as emitters, which are the components of the device responsible for generating light. The incorporation of the trifluoromethyl-isoquinoline core can lead to materials with high quantum yields, a measure of the efficiency of converting electrical energy into light. evitachem.com The rigid, planar structure of the isoquinoline ring system combined with the electronic influence of the -CF3 group can be tuned to produce materials that emit light at specific wavelengths, making them suitable for display and lighting applications.

The strongly electron-withdrawing nature of the trifluoromethyl group significantly alters the electronic landscape of the isoquinoline ring. evitachem.com This property is highly relevant for creating materials used in organic electronics, where the ability to control electron affinity and charge transport is crucial. The introduction of the -CF3 group can enhance the electron-transporting capabilities of a material, making the 8-(trifluoromethyl)isoquinoline scaffold a promising building block for n-type organic semiconductors. These materials are essential components in organic field-effect transistors (OFETs) and organic photovoltaic (solar cell) devices.

Application as Biochemical Tools for Biological Pathway Probing

Beyond direct therapeutic use, compounds like this compound serve as valuable biochemical tools for studying biological systems. Their ability to interact with specific biological targets allows researchers to probe the function of enzymes and signaling pathways.

The development of selective inhibitors for enzymes like PNMT from trifluoromethyl-tetrahydroisoquinoline scaffolds provides chemical probes to study the roles of these enzymes in neurological and physiological processes. nih.gov By selectively blocking an enzyme's activity, researchers can observe the downstream effects and elucidate its function in a biological pathway. Similarly, the related compound 8-(trifluoromethyl)isoquinolin-3-ol has been noted to bind to specific enzymes and receptors, influencing pathways related to cell growth and inflammation, marking it as a potential tool for studying these processes. Furthermore, the core isoquinoline structure is found in precursors to fluorescent probes, such as 8-aminoisoquinoline, suggesting that with appropriate functionalization, trifluoromethyl-isoquinoline derivatives could be developed into probes for bio-imaging applications.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 8-(Trifluoromethyl)isoquinoline |

| 8-(Trifluoromethyl)isoquinolin-3-ol |

| 2-Trifluoromethylquinazolin-4(3H)-ones |

| 3-Trifluoromethyl-1,2,3,4-tetrahydroisoquinoline |

| 2-Aryl-8-hydroxy-isoquinolin-1(2H)-one |

| 8-(Trifluoromethyl)quinolin-4-ol |

| 2-Benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol |

| Trifluoromethylpyridine |

| Fluazifop-butyl |

| Flonicamid |

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The isoquinoline (B145761) core is a privileged structure in medicinal chemistry, and the development of efficient and environmentally benign synthetic routes to its derivatives is an ongoing research endeavor. rsc.orgnih.gov Future research in the synthesis of 8-(Trifluoromethyl)isoquinolin-4-ol will likely focus on the development of novel and sustainable methodologies that offer improvements in yield, selectivity, and environmental impact over traditional methods. tandfonline.com

Current synthetic strategies for isoquinoline and quinoline (B57606) cores often involve multi-step procedures that may require harsh reaction conditions. organic-chemistry.orgchemicalbook.com Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, emphasizing the use of less hazardous reagents, renewable solvents, and energy-efficient processes. tandfonline.comchemistryviews.org For instance, transition-metal-catalyzed C-H activation and annulation reactions in environmentally friendly solvents like ethanol (B145695) represent a promising avenue for the construction of isoquinolone frameworks. chemistryviews.org

Furthermore, the development of one-pot, multi-component reactions will be crucial for streamlining the synthesis of complex isoquinoline derivatives. organic-chemistry.org These approaches offer significant advantages by reducing the number of purification steps, saving time, and minimizing waste generation. The exploration of novel catalytic systems, including biocatalysis and photoredox catalysis, could also lead to milder and more selective synthetic transformations.

A key challenge in the synthesis of trifluoromethylated heterocycles is the efficient introduction of the trifluoromethyl group. rsc.orgnih.gov While reagents like the Togni reagent have proven effective for the trifluoromethylation of isoquinolines, future research will likely focus on developing more cost-effective and atom-economical trifluoromethylating agents. rsc.orgnih.govresearchgate.net

Exploration of Undiscovered Chemical Transformations

The reactivity of the this compound scaffold presents a rich landscape for the exploration of novel chemical transformations. The interplay between the electron-withdrawing trifluoromethyl group and the electron-rich isoquinolinol core can lead to unique reactivity patterns that are yet to be fully understood.

Future research will likely focus on the selective functionalization of different positions on the isoquinoline ring. For example, developing methods for the controlled introduction of substituents at the C-1, C-3, and other available positions would provide access to a diverse range of analogs with potentially new biological activities. nih.gov The trifluoromethyl group itself can influence the regioselectivity of these reactions, a phenomenon that warrants further investigation. researchgate.net

The hydroxyl group at the C-4 position offers a handle for a variety of chemical modifications, such as etherification, esterification, and conversion to other functional groups. These transformations could be used to modulate the compound's solubility, lipophilicity, and pharmacokinetic properties.

Furthermore, the isoquinoline nitrogen can be quaternized or oxidized to the N-oxide, opening up possibilities for further derivatization and the synthesis of novel heterocyclic systems. rsc.org The exploration of cycloaddition reactions and ring-transformation reactions involving the isoquinoline core could also lead to the discovery of novel chemical scaffolds with interesting properties.

Advanced Computational Modeling for Precise Property Prediction

In silico methods are becoming indispensable tools in modern drug discovery and materials science. nih.gov Advanced computational modeling techniques can be employed to predict the physicochemical and biological properties of this compound and its derivatives, thereby guiding synthetic efforts and prioritizing compounds for experimental testing.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to build mathematical models that correlate the structural features of a series of compounds with their biological activity. japsonline.comresearchgate.netnih.govimist.ma These models can then be used to predict the activity of newly designed analogs and to identify the key structural determinants of activity. For isoquinoline derivatives, QSAR models have been developed to predict their activity against various targets, including enzymes and parasites. japsonline.comresearchgate.netresearchgate.net

Molecular docking simulations can provide insights into the binding mode of this compound with its biological targets at the atomic level. researchgate.net This information can be used to rationalize structure-activity relationships and to design new derivatives with improved binding affinity and selectivity. The trifluoromethyl group is known to participate in specific interactions with protein binding sites, and molecular modeling can help to elucidate these interactions. nih.gov

Furthermore, computational methods can be used to predict a wide range of physicochemical properties, such as solubility, lipophilicity, and metabolic stability. These predictions can help to identify compounds with favorable drug-like properties early in the discovery process, reducing the risk of late-stage attrition.

Deeper Elucidation of Biological Mechanisms at the Molecular Level

While the isoquinoline scaffold is known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects, the specific molecular mechanisms of action for many of its derivatives remain to be fully elucidated. nih.govrsc.orgnih.gov A key area of future research for this compound will be to identify its specific molecular targets and to unravel the downstream signaling pathways that it modulates.

The trifluoromethyl group can significantly impact the biological activity of a molecule. nih.gov It can alter the compound's conformation, lipophilicity, and metabolic stability, all of which can influence its interaction with biological targets. Understanding how the trifluoromethyl group contributes to the biological activity of this compound will be crucial for its further development.

A variety of experimental techniques can be employed to identify the molecular targets of a compound, including affinity chromatography, proteomics, and genetic screening approaches. Once a target has been identified, further studies can be conducted to characterize the binding interaction and to elucidate the functional consequences of target engagement.

Understanding the molecular basis of action will not only provide a rationale for the observed biological effects but will also enable the design of more potent and selective analogs. It will also be important to investigate potential off-target effects to ensure the compound's safety profile.

Design of Next-Generation Molecular Probes and Chemical Tools

Molecular probes are essential tools for studying biological processes in living systems. nih.govmdpi.com The unique properties of this compound, including the potential for fluorescence and the presence of a reactive hydroxyl group, make it an attractive scaffold for the development of novel molecular probes and chemical tools.

The isoquinoline core is found in several fluorescent natural products, and the introduction of a trifluoromethyl group could potentially modulate its photophysical properties. rsc.org By attaching a fluorophore to the this compound scaffold, it may be possible to create probes for imaging specific biological targets or for monitoring changes in the cellular environment.

The hydroxyl group at the C-4 position provides a convenient point of attachment for linker molecules, allowing the compound to be conjugated to other molecules of interest, such as biotin (B1667282) for affinity purification or a reactive group for covalent labeling of a target protein.

Furthermore, the development of scaffold-based generative models in computational chemistry can aid in the design of new molecules with desired properties based on a core structure. arxiv.org This approach could be applied to the this compound scaffold to generate virtual libraries of potential molecular probes for further evaluation.

The creation of such chemical tools would not only facilitate the study of the biological activities of this compound itself but could also have broader applications in chemical biology and drug discovery.

Q & A

Q. Table 1: Synthetic Routes Comparison

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Trifluoromethylation | POCl₃, 85°C, 6h | 75–85 | |

| Cyclization | DMF-DMA, toluene, 110°C, 10h | 80–90 | |

| Reduction | Fe powder, AcOH, 80°C, 2h | >90 |

Basic: How to characterize this compound using spectroscopic methods?

Methodological Answer:

- 1H NMR : The hydroxyl proton at position 4 appears as a singlet (~δ 12.5 ppm), while aromatic protons (positions 5–7) show splitting due to trifluoromethyl deshielding .

- HRMS : Calculate exact mass (C₁₀H₆F₃NO: 213.15 g/mol) and confirm molecular ion peaks (e.g., [M+H]+ at m/z 214.15) .

- 19F NMR : The CF₃ group resonates at ~δ -62 ppm (quartet, J = 10 Hz) .

Note : Purity (>97%) should be verified via HPLC (C18 column, acetonitrile/water gradient) .

Basic: How to assess purity via HPLC, considering mobile phase and column selection?

Methodological Answer:

Q. Table 2: HPLC Parameters from Patent Data

| Column Type | Mobile Phase | Retention Time (min) | Purity (%) | Source |

|---|---|---|---|---|

| Chromolith RP-18e | TFA/acetonitrile | 1.48 | >95 | |

| Purospher® STAR | 0.1% HCOOH gradient | 1.70 | >97 |

Advanced: How to resolve discrepancies in reported CAS numbers (68141-18-4 vs. 23779-96-6) for this compound?

Methodological Answer:

The conflicting CAS numbers likely arise from isomerism or registry errors. Researchers should:

Cross-reference synthesis routes : Confirm if the compound derives from quinoline (CAS 23779-96-6) or isoquinoline (CAS 68141-18-4) precursors .

Analytical differentiation : Compare NMR shifts (e.g., isoquinoline C4-OH vs. quinoline C4-OH) .

Database validation : Use SciFinder or Reaxys to verify synthetic pathways linked to each CAS number .

Advanced: How to design structure-activity relationship (SAR) studies for biological activity?

Methodological Answer:

- Core modifications : Synthesize analogs with varying substituents (e.g., 4-hydroxy vs. 4-methoxy) to assess hydroxyl group necessity .

- Trifluoromethyl positioning : Compare 8-CF₃ with 6-CF₃ derivatives using kinase inhibition assays .

- Biological testing : Use Pfmrk (malaria kinase) or Hedgehog pathway inhibitors as models .

Q. Table 3: SAR Data from Analogs

| Derivative | IC₅₀ (Pfmk kinase) | Activity vs. Wild Type | Reference |

|---|---|---|---|

| 8-CF₃, 4-OH | 0.8 µM | 10× more potent | |

| 6-CF₃, 4-OH | 5.2 µM | No activity |

Advanced: How to optimize HPLC methods for analyzing this compound in complex matrices?

Methodological Answer:

- Matrix cleanup : Use SPE (solid-phase extraction) with C18 cartridges to remove biological interferents .

- Ion-pair chromatography : Add 10 mM ammonium formate to improve peak symmetry in serum samples .

- Validation : Assess LOD (0.1 µg/mL) and LOQ (0.3 µg/mL) via calibration curves (R² > 0.99) .

Advanced: What mechanisms explain its biological activity in kinase inhibition?

Methodological Answer:

- Binding mode : The 4-OH group forms hydrogen bonds with kinase ATP-binding pockets (e.g., Pfmrk Lys43) .

- CF₃ hydrophobicity : Enhances membrane permeability (logP ~2.5) and target engagement .

- In vitro validation : Use HEK293 cells transfected with target kinases; measure phosphorylation via Western blot .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.